



Spectroscopic Profile of 2,4,6-Trichloropyrimidine: A Technical Guide

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Compound of Interest		
Compound Name:	2,4,6-Trichloropyrimidine	
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This technical guide provides an in-depth overview of the spectroscopic data for **2,4,6-trichloropyrimidine**, a key building block in synthetic organic chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive resource for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For **2,4,6-trichloropyrimidine**, both ¹H and ¹³C NMR spectra provide distinct and informative signals.

¹H NMR Data

Due to the symmetrical nature of the **2,4,6-trichloropyrimidine** molecule, the ¹H NMR spectrum is characterized by its simplicity. A single proton is present at the C5 position of the pyrimidine ring.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.45 ppm	Singlet (s)	1H	Aromatic H (C5-H)

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]



¹³C NMR Data

The ¹³C NMR spectrum of **2,4,6-trichloropyrimidine** displays three distinct signals corresponding to the three chemically non-equivalent carbon atoms in the molecule.[2]

Chemical Shift (δ)	Assignment
162.88 ppm	C2, C6
160.10 ppm	C4
120.04 ppm	C5

Solvent: CDCl₃, Instrument Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,4,6-trichloropyrimidine** exhibits characteristic absorption bands corresponding to its aromatic and chloro-substituted structure.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3108.63	Medium (m)	Aromatic C-H stretch[1]
1560	-	C=N stretch (ring stretching)[3]
1533	-	C=N stretch (ring stretching)[3]
1529.23	Strong (s)	C=N stretch[1]
1433	-	Ring stretching[3]
1407	-	Ring stretching[3]
1276.57	Strong (s)	C-N stretch[1]
834.45	Strong (s)	C-Cl stretch[1]
754.17	Weak (w)	C-Cl stretch[1]



Technique: KBr pellet or Nujol mull[1][3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of **2,4,6-trichloropyrimidine** is C₄HCl₃N₂ with a molecular weight of approximately 183.42 g/mol .[4] The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of three chlorine atoms, the isotopic pattern of the molecular ion and its fragments will be characteristic, showing M, M+2, M+4, and M+6 peaks.

Expected Molecular Ion Peaks:

m/z	Isotopic Composition	Relative Abundance
182	³⁵ Cl ₃	High
184	³⁵ Cl ₂ ³⁷ Cl	High
186	³⁵ Cl ³⁷ Cl ₂	Medium
188	³⁷ Cl ₃	Low

Note: The exact relative abundances depend on the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol (1H and 13C)

Sample Preparation:

- Weigh approximately 5-10 mg of **2,4,6-trichloropyrimidine**.
- Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃).



 If any solid remains undissolved, filter the solution or carefully pipette the supernatant into a clean, dry 5 mm NMR tube.

Data Acquisition:

- The NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.
- For ¹H NMR, the acquisition parameters generally include a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.
- The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol (KBr Pellet)

Sample Preparation:

- Thoroughly grind 1-2 mg of 2,4,6-trichloropyrimidine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- The mixture should be a fine, homogeneous powder.
- Place a small amount of the powder into a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of a pure KBr pellet.
- Place the sample pellet in the spectrometer's sample holder.
- Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.



Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

- For a solid sample like **2,4,6-trichloropyrimidine**, it is typically introduced via a direct insertion probe.
- A small amount of the sample is placed in a capillary tube at the end of the probe.

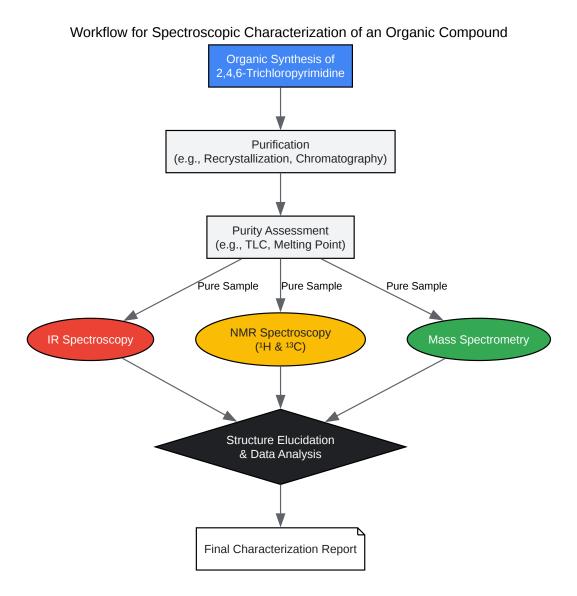
Data Acquisition:

- The sample is introduced into the high-vacuum source of the mass spectrometer.
- The sample is vaporized by heating.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated by a mass analyzer based on their massto-charge (m/z) ratio.
- A detector records the abundance of each ion.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **2,4,6-trichloropyrimidine**.





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Caption: A flowchart illustrating the general procedure for the synthesis, purification, and spectroscopic analysis of an organic compound.



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